N-(3,5-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Overview
Description
N-(3,5-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.12257474 g/mol and the complexity rating of the compound is 420. The solubility of this chemical has been described as 30.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 245.29 g/mol
- CAS Number : 1000795-26-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo[1,5-a]pyrimidine derivatives. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the triazolo-pyrimidine scaffold could enhance antitumor activity significantly. Specifically:
- IC values for selected compounds were reported in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antiviral Activity
The compound has shown promise as an antiviral agent. A study demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibited inhibitory effects against viral replication mechanisms. Notably:
- The compound was effective in inhibiting the replication of viruses such as influenza and HIV in vitro .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as a competitive inhibitor of various kinases involved in cell proliferation and survival pathways .
- Binding Affinity : Docking studies have shown that the compound binds effectively to ATP-binding sites in kinases like CDK2 and GSK3β .
Case Study 1: Antitumor Efficacy
A focused screening campaign involving over 3,000 compounds led to the identification of several triazolo derivatives with enhanced potency against CDK2. The structure–activity relationship (SAR) studies indicated that specific substitutions on the triazole ring could lead to improved IC values .
Case Study 2: Antiviral Screening
In another study focused on antiviral activity, derivatives were screened against influenza virus strains. The results showed that certain modifications increased efficacy by over 50% compared to standard antiviral agents .
Summary of Findings
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-3-9(2)5-10(4-8)17-13(21)11-6-12(20)19-14(18-11)15-7-16-19/h3-5,7,11H,6H2,1-2H3,(H,17,21)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJCJFIGSMXRNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321746 | |
Record name | N-(3,5-dimethylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1092791-51-9 | |
Record name | N-(3,5-dimethylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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